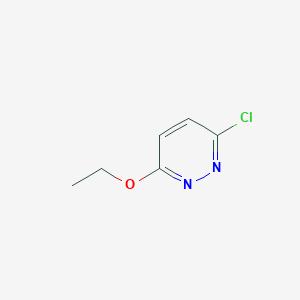

3-Chloro-6-ethoxypyridazine

Vue d'ensemble

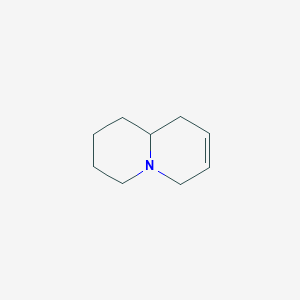

Description

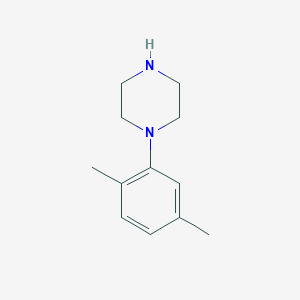

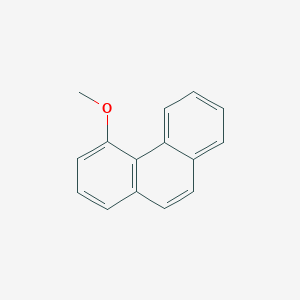

The compound 3-Chloro-6-ethoxypyridazine is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with the molecular formula C_4H_4N_2. While the provided papers do not directly discuss 3-Chloro-6-ethoxypyridazine, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound . For instance, studies on 3-chloro-6-methoxypyridazine and 3-chloro-5-methoxypyridazine suggest that the ethoxy group in 3-Chloro-6-ethoxypyridazine would likely influence its physical and chemical properties, as well as its spectroscopic characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 3-chloro-5-methoxypyridazine, involves the protection of nitrogen atoms, selective displacement reactions, and catalytic hydrogenation . Similar methods could potentially be applied to synthesize 3-Chloro-6-ethoxypyridazine, with the ethoxy group introduced through a nucleophilic substitution reaction. Additionally, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides provides a precedent for the manipulation of chloro- and methoxy- substituents on a pyridazine ring, which could be adapted for the ethoxy analogue.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been extensively studied using various spectroscopic techniques and quantum chemical methods . For example, DFT calculations have been used to predict the geometry and vibrational frequencies of these molecules . These studies suggest that 3-Chloro-6-ethoxypyridazine would likely have a planar structure with characteristic vibrational modes that could be identified by spectroscopic methods.

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be quite diverse. For instance, the synthesis of novel thieno[2,3-c]pyridazines and the acid-catalysed rearrangement of oxazines to pyridine oxides demonstrate the potential for pyridazine derivatives to undergo various chemical transformations. These reactions often involve nucleophilic substitution, cyclocondensation, and rearrangement processes, which could also be relevant to the chemical behavior of 3-Chloro-6-ethoxypyridazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their substituents. The presence of a chloro group can affect the electron density and reactivity of the molecule . The ethoxy group, being an electron-donating substituent, would likely impact the acidity/basicity and the overall polarity of 3-Chloro-6-ethoxypyridazine. Moreover, the synthesis and molecular structure studies of similar compounds provide insights into the potential tautomeric equilibria and the impact of substituents on the molecular stability and reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis :

- A large-scale synthesis method for a related compound, 3-chloro-5-methoxypyridazine, was developed, demonstrating the feasibility of synthesizing complex pyridazine derivatives on a large scale (Bryant, Kunng, & South, 1995).

- Structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provided insights into the spectroscopic properties of similar molecules (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Potential in Anticancer Research :

- A study on the synthesis of potential anticancer agents involving pyridazine derivatives, including 3-chloro-6-ethoxypyridazine, indicated their potential impact on cancer cell proliferation and survival in animal models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Antimicrobial Applications :

- Research into the synthesis of 3-acetamido-6-alkoxypyridazine derivatives, closely related to 3-Chloro-6-ethoxypyridazine, showed significant in vitro effects on pathogenic bacteria, suggesting potential antimicrobial applications (Horie, 1963).

Synthesis Techniques and Novel Compounds :

- Novel synthetic routes for derivatives of 3-chloro-6-ethoxypyridazine have been explored, highlighting the versatility and potential for creating a variety of functionalized molecules (Ju, 2011).

- Another study on the synthesis of novel thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a similar compound, to develop new molecules with potential antibacterial activity (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Electrochemical Methods in Synthesis :

- A nickel-catalyzed electrochemical method for preparing functionalized aryl- and heteroarylpyridazines, including derivatives of 3-chloro-6-ethoxypyridazine, was reported, showing the effectiveness of electrochemical approaches in pyridazine synthesis (Sengmany et al., 2007).

Mécanisme D'action

While the mechanism of action for 3-Chloro-6-ethoxypyridazine is not explicitly stated, a study on thermal eliminations suggests that the effects of the chloro substituent are explicable in terms of a balance between electron withdrawal from the C–O bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .

Safety and Hazards

The safety information for 3-Chloro-6-ethoxypyridazine includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

3-chloro-6-ethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEBQGWXQGASGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294083 | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-ethoxypyridazine | |

CAS RN |

17321-20-9 | |

| Record name | 17321-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-ethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a chlorine atom influence the thermal decomposition rate of ethoxypyridazines?

A: The research indicates that the chlorine substituent in 3-chloro-6-ethoxypyridazine plays a significant role in its thermal decomposition rate. The study found that the chlorine atom, while withdrawing electron density from the C-O bond and potentially accelerating the bond breakage, also withdraws electron density from the nitrogen involved in the cyclic transition state, thus hindering the reaction. [] This suggests a complex interplay of electronic effects where the chlorine atom's influence on the reaction rate is determined by the balance between these activating and deactivating forces.

Q2: What is the significance of the C-N π-bond order in the thermal decomposition of 3-chloro-6-ethoxypyridazine?

A: The research highlights the importance of the C-N π-bond order in the thermal decomposition of these compounds. Specifically, the higher reactivity of pyridazines, including 3-chloro-6-ethoxypyridazine, is attributed to their higher C-N π-bond order. [] This observation suggests that the strength and characteristics of this bond play a crucial role in facilitating the elimination reaction and influencing the overall decomposition rate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)